5-amino-1-[(3-bromo-4-methoxyphenyl)methyl]-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-1-[(3-bromo-4-methoxyphenyl)methyl]-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H18BrN5O2 and its molecular weight is 416.279. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activities
Researchers have synthesized novel derivatives of 1,2,4-triazole and evaluated their antimicrobial activities. These compounds, including derivatives similar to the specified chemical compound, have been found to possess good or moderate activities against various microorganisms, indicating their potential application in developing new antimicrobial agents (Bektaş et al., 2007).
Anticancer Evaluation
Another study focused on the synthesis of 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives and their evaluation as anticancer agents. The research demonstrated that some of these newly synthesized compounds displayed significant anticancer activity against a panel of 60 cell lines derived from nine cancer types, showcasing their potential in cancer therapy (Bekircan et al., 2008).
Corrosion Inhibition
Derivatives of 1,2,4-triazole have also been studied for their ability to inhibit the corrosion of mild steel in acidic environments. One study demonstrated that certain triazole-based compounds significantly inhibit steel corrosion, with efficiencies reaching up to 98% at specific concentrations. This indicates their potential use as corrosion inhibitors in industrial applications (Bentiss et al., 2009).
Synthesis and Characterization for Other Applications
Further studies on the synthesis and characterization of triazole derivatives have shown their potential in various fields, including as inhibitors for HIV-1 and as agents for controlling mild steel corrosion in corrosive environments. These compounds' structures have been elucidated using spectroscopical techniques, and their effectiveness in specific applications has been demonstrated through various assays and studies (Al-amiery et al., 2020).
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various biological targets .
Mode of Action
It’s worth noting that compounds with similar structures often interact with their targets through mechanisms such as free radical reactions, nucleophilic substitution, and oxidation .
Biochemical Pathways
Compounds with similar structures have been known to participate in various biochemical pathways, including suzuki–miyaura coupling .
Result of Action
Compounds with similar structures have been known to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Properties
IUPAC Name |
5-amino-1-[(3-bromo-4-methoxyphenyl)methyl]-N-(3-methylphenyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN5O2/c1-11-4-3-5-13(8-11)21-18(25)16-17(20)24(23-22-16)10-12-6-7-15(26-2)14(19)9-12/h3-9H,10,20H2,1-2H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCUJBKNCIISWHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(N(N=N2)CC3=CC(=C(C=C3)OC)Br)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.